molecular formula C13H11N3O2 B5540468 4-HYDROXY-N'-[(E)-(PYRIDIN-3-YL)METHYLIDENE]BENZOHYDRAZIDE

4-HYDROXY-N'-[(E)-(PYRIDIN-3-YL)METHYLIDENE]BENZOHYDRAZIDE

Cat. No.: B5540468
M. Wt: 241.24 g/mol
InChI Key: ONZXDTREJDWPHF-OQLLNIDSSA-N
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Description

4-HYDROXY-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]BENZOHYDRAZIDE is a hydrazone derivative known for its potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxyl group, a pyridine ring, and a benzohydrazide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-HYDROXY-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation reaction between 4-hydroxybenzohydrazide and pyridine-3-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow synthesis techniques to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The hydrazone moiety can be reduced to form hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products:

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.

    Biology: Investigated for its antimicrobial and antioxidant properties, making it a candidate for developing new therapeutic agents.

    Medicine: Explored for its potential anticancer and anti-inflammatory activities, contributing to drug discovery and development.

    Industry: Utilized as a corrosion inhibitor for metals, particularly in acidic environments, to prevent material degradation.

Mechanism of Action

The mechanism of action of 4-HYDROXY-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids, leading to inhibition or modulation of their activities.

    Pathways Involved: It may interfere with oxidative stress pathways, inhibit microbial growth by targeting bacterial cell walls or enzymes, and induce apoptosis in cancer cells by modulating signaling pathways.

Comparison with Similar Compounds

    4-HYDROXY-N’-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE: Known for its corrosion inhibition properties and antimicrobial activities.

    4-HYDROXY-N’-[(E)-(2-METHOXYNAPHTHALENE)METHYLIDENE]BENZOHYDRAZIDE: Studied for its antioxidant and anticancer properties.

Uniqueness: 4-HYDROXY-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]BENZOHYDRAZIDE stands out due to the presence of the pyridine ring, which enhances its coordination ability with metal ions and contributes to its unique biological activities

Properties

IUPAC Name

4-hydroxy-N-[(E)-pyridin-3-ylmethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c17-12-5-3-11(4-6-12)13(18)16-15-9-10-2-1-7-14-8-10/h1-9,17H,(H,16,18)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZXDTREJDWPHF-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=NNC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=N/NC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679788
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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